1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,3-bis(trifluoromethoxy)benzene with chloropropanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2,3-Bis(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other compounds containing trifluoromethoxy groups or chloropropanone moieties. Similar compounds include:
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one: Lacks the chlorine atom, leading to different reactivity and applications.
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one: Similar structure but different positioning of the functional groups, affecting its chemical behavior. The uniqueness of this compound lies in its specific combination of trifluoromethoxy and chloropropanone functionalities, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H7ClF6O3 |
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Molecular Weight |
336.61 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O3/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
ZHHMMUUYIVQKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
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